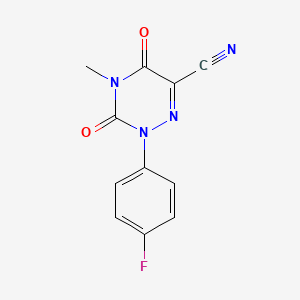

![molecular formula C21H18N2OS2 B2455864 N-[3-(1,3-benzothiazol-2-yl)-4,5-diméthylthiophène-2-yl]-2-phénylacétamide CAS No. 886960-39-0](/img/structure/B2455864.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5-diméthylthiophène-2-yl]-2-phénylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide” is a complex organic compound. While there isn’t specific information available on this exact compound, compounds with similar structures such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been synthesized and studied for their potential as topoisomerase I inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The benzothiazole and chromene ring systems in related compounds are almost coplanar, with their planes parallel .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . For example, the compound 3-(Benzo[d]thiazol-2-yl)-2-methylaniline has a molecular weight of 240.32 .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this molecule .

Result of Action

It’s known that benzothiazole derivatives can have various effects on cells due to their broad spectrum of biological activities .

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It also has a low toxicity profile, which reduces the risk of side effects in experiments. However, N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide has limitations as well. It may not be effective against all types of cancer or inflammatory diseases, and its effectiveness may vary depending on the specific cell type or disease model being studied.

Orientations Futures

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide. One direction is to study its effectiveness in combination with other cancer treatments such as chemotherapy or immunotherapy. Another direction is to study its potential use in other inflammatory diseases such as multiple sclerosis or inflammatory bowel disease. Finally, further studies are needed to optimize the dosing and delivery of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide for maximum effectiveness and minimal side effects.

Méthodes De Synthèse

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide involves a multi-step process. First, 2-phenylacetic acid is converted to its acid chloride using thionyl chloride. Then, 3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophene-2-amine is reacted with the acid chloride to form an amide intermediate. Finally, the intermediate is reacted with ethylene glycol to form N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide.

Applications De Recherche Scientifique

- Recherche: Des scientifiques ont synthétisé des dérivés de ce composé et évalué leur activité antibactérienne. Des études in vitro ont démontré des effets antimicrobiens importants contre les bactéries Gram-positives et Gram-négatives .

- Applications: Des chercheurs ont exploré l'activité anticancéreuse de dérivés de quinazoline apparentés. Certains dérivés présentent des effets cytotoxiques remarquables contre les lignées cellulaires cancéreuses, ce qui en fait des candidats potentiels pour des investigations supplémentaires .

- Études in vitro et in vivo: Des chercheurs ont comparé les concentrations inhibitrices de molécules nouvellement synthétisées avec des médicaments de référence standard. Ces études fournissent des informations sur les applications antituberculeuses potentielles .

- Potentiel: L'échafaudage du composé pourrait offrir un potentiel thérapeutique en tant qu'agent anti-invasif contre les tumeurs solides et les métastases osseuses .

- Exploration: L'investigation des effets du composé sur ces voies pourrait révéler des propriétés pharmacologiques supplémentaires .

Activité antibactérienne

Potentiel anticancéreux

Composés antituberculeux

Inhibition du récepteur de la tyrosine kinase

Propriétés diurétiques et anticonvulsivantes

Activité anti-inflammatoire et antihypertensive

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS2/c1-13-14(2)25-21(23-18(24)12-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)26-20/h3-11H,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALYDVXQHXYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)

![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)

![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)